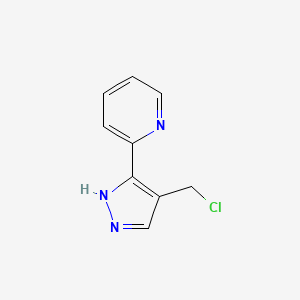

2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine

Description

Properties

IUPAC Name |

2-[4-(chloromethyl)-1H-pyrazol-5-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-5-7-6-12-13-9(7)8-3-1-2-4-11-8/h1-4,6H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCUCKYRVPIUBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C=NN2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that chloromethylpyridines, in general, are alkylating agents. Alkylating agents work by adding an alkyl group to the guanine base of the DNA molecule, preventing the strands of the double helix from linking as they should. This causes breakage of the DNA strands, interfering with the cell’s ability to replicate.

Mode of Action

Based on the general behavior of chloromethylpyridines, it can be inferred that this compound likely interacts with its targets through nucleophilic substitution or free radical reactions. In these reactions, the chloromethyl group on the pyridine ring can be replaced by other groups, leading to various changes in the molecule.

Biochemical Pathways

As an alkylating agent, it can be inferred that this compound likely affects pathways involving dna replication and cell division.

Pharmacokinetics

It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy.

Biological Activity

The compound 2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine is a derivative of pyrazole and pyridine, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Synthesis

The molecular structure of this compound features a chloromethyl group attached to a pyrazole ring, which is further connected to a pyridine moiety. The synthesis typically involves multi-step reactions that can include halogenation and nucleophilic substitutions, resulting in various derivatives with potential biological activities.

Antimicrobial Properties

Compounds containing pyrazole and pyridine rings have been reported to exhibit significant antimicrobial activities. For instance, studies indicate that derivatives of pyrazol-4-yl-pyridine show effectiveness against a range of bacterial strains, suggesting that this compound may possess similar properties due to its structural characteristics .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of pyrazole derivatives. The compound's ability to modulate inflammatory pathways may provide therapeutic benefits in conditions like arthritis and other inflammatory diseases. Specific mechanisms include the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Neuropharmacological Activity

Recent studies have explored the role of pyrazole derivatives in neuropharmacology, particularly their interaction with various neurotransmitter systems. The M4 muscarinic acetylcholine receptor has been identified as a target for some pyrazole-based compounds, where they act as positive allosteric modulators (PAMs). This interaction can enhance cognitive functions and may be beneficial in treating neurodegenerative disorders such as Alzheimer's disease .

The biological activity of this compound can be attributed to its interactions at the molecular level:

- Receptor Modulation : The compound may act on G protein-coupled receptors (GPCRs), particularly M4 receptors, leading to altered signal transduction pathways that affect neuronal excitability and neurotransmitter release.

- Enzyme Inhibition : Studies suggest that pyrazole derivatives can inhibit key enzymes involved in inflammatory processes and microbial resistance mechanisms, contributing to their therapeutic effects .

Case Studies

Several case studies have demonstrated the efficacy of pyrazole derivatives in preclinical models:

- Neuroprotection : In rodent models, compounds similar to this compound have shown significant neuroprotective effects against excitotoxicity induced by glutamate. These findings suggest potential applications in neurodegenerative diseases .

- Antimicrobial Activity : A series of experiments indicated that certain pyrazole derivatives exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents from this class of compounds .

Data Table: Biological Activities Overview

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing pyrazole derivatives, including 2-(4-(Chloromethyl)-1H-pyrazol-3-yl)pyridine, exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines, suggesting their potential as therapeutic agents in oncology. For instance, analogs of pyrazole have been shown to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for developing treatments for inflammatory diseases.

Organic Synthesis

Building Block for Complex Molecules

The chloromethyl group in this compound allows it to act as an alkylating agent in organic synthesis. This property facilitates the formation of new carbon-carbon bonds, making it a valuable intermediate in the synthesis of more complex organic molecules.

Synthesis of Biologically Active Compounds

This compound can serve as a precursor for synthesizing various biologically active molecules, including pharmaceuticals and agrochemicals. Its reactivity enables modifications that can lead to compounds with enhanced biological activity or specificity .

Biological Research

Mechanistic Studies

Understanding the interactions of this compound with biological systems is crucial for elucidating its mechanism of action. Studies typically focus on its binding affinity to target proteins and its effects on cellular pathways. Such investigations are essential for assessing the efficacy and safety profiles of this compound in therapeutic applications .

Potential as a PET Ligand

Recent research has explored the potential of pyrazole derivatives as positron emission tomography (PET) ligands for imaging studies. These compounds may provide insights into neurological conditions by allowing non-invasive visualization of specific receptors in the brain, which could be pivotal in diagnosing and monitoring diseases like schizophrenia .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs, their physicochemical properties, and functional roles in research. Key differences in substituents, molecular weights, and applications are highlighted.

Structural and Physicochemical Comparisons

Key Observations:

- Substituent Effects : The chloromethyl group in the target compound contrasts with bulkier substituents (e.g., trifluoromethyl, arylpyrimidinyl) in analogs. Smaller substituents like -CH2Cl may enhance solubility and reactivity in cross-coupling reactions, whereas larger groups (e.g., -CF3) improve metabolic stability in drug candidates .

- Molecular Weight : The target compound has a lower molecular weight (~250 g/mol) compared to thiazolo-pyridine derivatives (~400–500 g/mol), which may influence pharmacokinetic properties like absorption and distribution .

- Melting Points : Chloromethyl-containing analogs exhibit moderate melting points (77–98°C), likely due to weaker intermolecular forces compared to hydrogen-bond-rich structures .

Industrial and Commercial Relevance

- Availability : Chloromethyl-substituted pyridines and pyrimidines are commercially available (e.g., Kanto Reagents catalog ), with prices reflecting purity and complexity (e.g., 2-[4-(chloromethyl)phenyl]-5-(trifluoromethyl)pyridine costs ¥70,200/1g). The target compound’s discontinued commercial status highlights the need for custom synthesis in research.

Preparation Methods

Key Steps:

- Step 1: Reaction of 2-chloro-3-nitropyridines with ethyl acetoacetate in the presence of a base (e.g., NaH) to form pyridinyl keto esters.

- Step 2: Azo-coupling with arenediazonium tosylates under non-aqueous conditions to yield azo-compounds.

- Step 3: One-pot deacylation and cyclization using nucleophilic bases (e.g., pyrrolidine), leading to the pyrazolo[4,3-b]pyridine scaffold.

This approach is notable for operational simplicity, high yields, and the ability to introduce various substituents on the aryl ring, which can be exploited for further modifications such as chloromethylation.

Introduction of the Chloromethyl Group

The chloromethyl substituent at the 4-position of the pyrazole ring is typically introduced through halogenation of a corresponding hydroxymethyl precursor or via direct chloromethylation reactions.

Halogenation of Hydroxymethyl Precursors

A related preparation method for chloromethyl pyridine derivatives involves the conversion of hydroxymethyl groups to chloromethyl groups using reagents such as triphosgene in an organic solvent like toluene under controlled temperature conditions.

| Step | Description |

|---|---|

| 1 | Dissolve 2-hydroxymethyl-substituted pyridine derivative in toluene. |

| 2 | Add a toluene solution of triphosgene dropwise at 0–10°C to convert hydroxymethyl to chloromethyl. |

| 3 | After reaction completion, add methanol dropwise to quench residual reagents. |

| 4 | Remove acidic gases under reduced pressure. |

| 5 | Isolate product by centrifugation and drying to obtain chloromethyl pyridine hydrochloride. |

This method is characterized by simplicity, high yield, and high purity, with minimal generation of waste.

Direct Chloromethylation

Direct chloromethylation of pyrazole rings can be achieved using chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid under acidic conditions. However, these methods often require careful control to avoid over-chlorination or polymerization.

Proposed Synthetic Route for 2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine

Integrating the above methodologies, a plausible synthetic route is:

This route benefits from the robust pyrazole ring formation method and a reliable chloromethylation step.

Detailed Reaction Conditions and Yields

Mechanistic Insights

- The pyrazole ring formation involves nucleophilic attack of hydrazone intermediates on electron-deficient pyridine rings, facilitated by azo-coupling and base-induced cyclization.

- The chloromethylation via triphosgene proceeds through formation of an intermediate chloroformate, which then converts the hydroxymethyl group to chloromethyl, releasing acidic gases that are removed under vacuum.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| SNAr + Japp–Klingemann annulation | 2-chloro-3-nitropyridines | Ethyl acetoacetate, arenediazonium tosylates, pyrrolidine | Efficient pyrazole ring formation, operational simplicity, good yields | Requires careful control of reaction conditions |

| Hydroxymethyl halogenation | 2-(4-hydroxymethyl-1H-pyrazol-3-yl)pyridine | Triphosgene, toluene | High purity chloromethyl product, minimal waste | Use of toxic triphosgene requires safety measures |

| Direct chloromethylation | Pyrazolylpyridine | Chloromethyl methyl ether, HCl | Direct functionalization | Risk of side reactions, less selective |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyridine, and how can catalyst selection impact reaction efficiency?

- Methodological Answer : The compound can be synthesized via coupling reactions between halogenated pyridine derivatives and functionalized pyrazole precursors. For example, iodopyrazole intermediates (e.g., 3-iodo-1H-pyrazole) can react with chloromethyl-substituted pyridines under transition metal catalysis. Catalyst selection significantly impacts yield and regioselectivity: Fe₂O₃@SiO₂/In₂O₃ nanocomposites have been shown to enhance reaction efficiency in analogous pyrazole-pyridine syntheses by reducing side reactions and improving substrate activation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing the structural and electronic properties of this compound?

- Methodological Answer :

- X-ray diffraction (XRD) : Essential for resolving crystal structures, particularly to confirm the orientation of the chloromethyl group and pyrazole-pyridine plane. For example, Mn(II) complexes with similar ligands exhibit octahedral geometry with ligand dihedral angles (~82°) and π-π stacking interactions .

- NMR/IR spectroscopy : H/C NMR identifies proton environments (e.g., pyrazole NH and pyridine CH signals), while IR confirms functional groups (C-Cl stretch at ~600–800 cm⁻¹).

- SHELX refinement : Critical for resolving crystallographic ambiguities, such as hydrogen bonding or disorder in the chloromethyl group .

Advanced Research Questions

Q. How does the chloromethyl substituent influence the coordination chemistry of this compound in transition metal complexes?

- Methodological Answer : The chloromethyl group introduces steric and electronic effects. In Zn(II) complexes, the ligand adopts a κN binding mode via pyridine and pyrazole N atoms, forming tetrahedral geometries. The chloromethyl group may sterically hinder axial coordination but can participate in weak intermolecular interactions (e.g., C–H⋯Cl), stabilizing supramolecular networks . For Mn(II) complexes, the ligand’s flexibility allows adaptation to octahedral coordination, with the chloromethyl group influencing ligand bite angles and hydrogen-bonding patterns .

Q. What strategies are effective for functionalizing the chloromethyl group in this compound to create derivatives with tailored properties?

- Methodological Answer :

- Nucleophilic substitution : The chloromethyl group can react with nucleophiles (e.g., amines, thiols) to form secondary derivatives. For instance, TRC compounds (e.g., 4-methyl-3-(1-(piperidin-4-yl)-1H-pyrazol-3-yl)-5-(3,4,5-trimethoxyphenyl)pyridine) demonstrate substitution with heterocyclic amines .

- Cross-coupling : Suzuki-Miyaura coupling of the chloromethyl group with boronic acids can introduce aryl/heteroaryl substituents, enabling applications in catalysis or bioactivity studies .

Q. How should researchers address discrepancies in crystallographic data when determining the structure of metal complexes involving this ligand?

- Methodological Answer :

- Twinning analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals, particularly for low-symmetry systems .

- Hydrogen bonding validation : Compare observed N–H⋯O/Cl interactions with geometric thresholds (e.g., bond distances < 3.0 Å, angles > 120°) to confirm plausibility .

- High-resolution data : Collect data at synchrotron sources (< 0.8 Å resolution) to resolve disorder in the chloromethyl group or ligand conformers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.